H-Ala-Arg(NO2)-OMe HCl: Structural Dynamics, Properties, and Applications in Nitric Oxide Synthase Inhibition
H-Ala-Arg(NO2)-OMe HCl: Structural Dynamics, Properties, and Applications in Nitric Oxide Synthase Inhibition
Executive Summary
The development of highly selective inhibitors for Nitric Oxide Synthase (NOS) isoforms remains a critical challenge in neuropharmacology and cardiovascular drug design. H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-Nω-nitro-L-arginine methyl ester hydrochloride) is a specialized dipeptide derivative engineered to probe and inhibit NOS activity [1]. By coupling an L-alanine residue to a nitroarginine pharmacophore and capping the C-terminus with a methyl ester, this compound serves as both a potent competitive inhibitor and a highly versatile intermediate in solid-phase peptide synthesis.
This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows associated with H-Ala-Arg(NO2)-OMe HCl, providing researchers with a comprehensive framework for its application in enzymatic assays and peptidomimetic drug development.
Chemical Structure & Physicochemical Properties
The structural architecture of H-Ala-Arg(NO2)-OMe HCl is deliberately designed to balance aqueous solubility, membrane permeability, and active-site specificity.
-
N-Terminal L-Alanine (H-Ala): The addition of this small, non-polar amino acid extends the peptide backbone. In the context of NOS inhibition, the adjacent amino acid dictates isoform selectivity (nNOS vs. eNOS vs. iNOS) by exploiting the subtle steric and electrostatic differences in the enzyme binding clefts [2].
-
Nω-Nitro-L-arginine Core (Arg(NO2)): The guanidino group of arginine is the endogenous substrate for NOS. The substitution of a nitro (-NO2) group on the omega nitrogen withdraws electron density and sterically prevents the oxygenation step required to convert arginine to citrulline and nitric oxide (NO) [3].
-
C-Terminal Methyl Ester (OMe): Esterification eliminates the negative charge of the free carboxylate at physiological pH. This modification increases the lipophilicity (LogP) of the molecule, enhancing cellular uptake, and prevents unwanted side reactions when the compound is used as a synthetic intermediate [1].
-
Hydrochloride Salt (HCl): The formulation as an HCl salt protonates the N-terminal amine, ensuring long-term stability against degradation and facilitating rapid dissolution in aqueous assay buffers.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | L-Alanyl-N5-[imino(nitroamino)methyl]-L-ornithine methyl ester hydrochloride |
| CAS Registry Number | 161451-22-5 [1] |
| Molecular Formula | C10H20N6O5 · HCl |
| Molecular Weight | 340.76 g/mol |
| Topological Polar Surface Area (TPSA) | 178 Ų |
| LogP (Predicted) | ~1.37 |
| Optimal Storage Temperature | -15°C to -20°C (Desiccated) |
Mechanistic Role in NOS Inhibition
Nitric oxide is a pleiotropic signaling molecule. Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases, making nNOS-selective inhibitors highly desirable. Conversely, inhibiting endothelial NOS (eNOS) can cause severe hypertension, necessitating extreme isoform selectivity [2].
The Causality of Dipeptide Kinetics: Unmodified Nω-nitro-L-arginine (L-NNA) is a slow, time-dependent inhibitor of NOS. However, research by Silverman et al. demonstrated that incorporating Arg(NO2) into dipeptide esters fundamentally alters the binding kinetics [3]. The steric bulk of the Alanyl extension and the methyl ester restricts the molecule from inducing the slow conformational changes associated with time-dependent inactivation. Instead, H-Ala-Arg(NO2)-OMe acts as a classical, reversible competitive inhibitor . This provides a highly controllable pharmacological tool: the inhibition can be rapidly reversed by increasing the concentration of endogenous L-arginine, allowing for precise dose-response mapping without permanent enzyme inactivation [3].
Mechanism of NOS inhibition by H-Ala-Arg(NO2)-OMe blocking L-arginine oxidation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating the inhibitory kinetics of H-Ala-Arg(NO2)-OMe HCl against recombinant NOS isoforms.
Protocol: In Vitro NOS Kinetic Oxyhemoglobin Assay
This assay measures NO production continuously by monitoring the conversion of oxyhemoglobin to methemoglobin, which produces a distinct spectral shift.
Reagents & Preparation:
-
Enzyme: Purified recombinant nNOS, eNOS, and iNOS.
-
Buffer: 50 mM HEPES (pH 7.4) containing 10% glycerol.
-
Cofactors: 100 μM NADPH, 10 μM tetrahydrobiopterin (BH4), 100 μM DTT, 1 mM CaCl2, and 1 μg/mL calmodulin (CaM is omitted for iNOS).
-
Reporter: 10 μM Oxyhemoglobin.
-
Inhibitor Stock: Dissolve H-Ala-Arg(NO2)-OMe HCl in ultra-pure water to a 10 mM stock (the HCl salt ensures complete solubility without DMSO, preventing solvent-induced enzyme denaturation).
Step-by-Step Methodology:
-
Baseline Establishment: Pipette buffer, cofactors, oxyhemoglobin, and the target NOS isoform into a UV-Vis cuvette. Blank the spectrophotometer at 401 nm.
-
Inhibitor Pre-incubation (The Causality Check): Add varying concentrations of H-Ala-Arg(NO2)-OMe (0.1 μM to 100 μM) to the cuvette. Incubate at 37°C for 5 minutes. Rationale: Pre-incubation allows the system to verify the absence of time-dependent inactivation, confirming the dipeptide acts purely competitively.
-
Reaction Initiation: Add 10 μM L-arginine to initiate the reaction.
-
Kinetic Monitoring: Record the absorbance increase at 401 nm continuously for 3 minutes. The rate of change (ΔA401/min) is directly proportional to the rate of NO generation.
-
Self-Validation Step: In a parallel cuvette, run the reaction with 100 μM inhibitor, then spike with 1 mM L-arginine. A restoration of NO production validates that the inhibition is reversible and strictly competitive.
-
Data Analysis: Plot the initial velocities against inhibitor concentration to calculate the IC50 . Use the Cheng-Prusoff equation to determine the Ki value.
Step-by-step kinetic assay workflow for evaluating NOS isoform selectivity.
References
-
Huang, H., et al. "Nω-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase". Journal of Medicinal Chemistry, 1999. Available at:[Link]
-
Silverman, R. B., et al. "Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters". PubMed / National Institutes of Health, 1997. Available at: [Link]
